molecular formula C23H28N2O5 B12493414 Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12493414
M. Wt: 412.5 g/mol
InChI Key: TWTMRVQFEIMHLY-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a propoxyphenyl group, and a benzoate ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-amino-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Propoxyphenyl Group: The next step involves the acylation of the benzoate ester with 3-propoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Morpholine Ring: The final step involves the nucleophilic substitution reaction of the intermediate product with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the propoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate ester.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the morpholine ring can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The presence of the morpholine ring and the propoxyphenyl group contributes to its binding affinity and specificity. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(morpholin-4-yl)acetate: This compound has a similar morpholine ring but lacks the propoxyphenyl group and the benzoate ester.

    3-ethyl-2-morpholin-4-ylpentan-1-amine: This compound contains a morpholine ring and an ethyl group but differs in its overall structure and functional groups.

    (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine: This compound features a morpholine ring and a pyridine moiety, differing from the benzoate ester structure.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(3-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H28N2O5/c1-3-12-30-19-7-5-6-17(15-19)22(26)24-18-8-9-21(25-10-13-28-14-11-25)20(16-18)23(27)29-4-2/h5-9,15-16H,3-4,10-14H2,1-2H3,(H,24,26)

InChI Key

TWTMRVQFEIMHLY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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